1-(4-Bromo-2-chlorophenyl)thiourea
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Overview
Description
1-(4-Bromo-2-chlorophenyl)thiourea is an organosulfur compound with the molecular formula C7H6BrClN2S. This compound is characterized by the presence of both bromine and chlorine atoms attached to a phenyl ring, along with a thiourea group. Thiourea derivatives, including this compound, have garnered significant attention due to their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2-chlorophenyl)thiourea typically involves the reaction of 4-bromo-2-chloroaniline with thiourea. The reaction is usually carried out in an acidic medium, such as hydrochloric acid, to facilitate the formation of the thiourea derivative. The general reaction scheme is as follows:
4-Bromo-2-chloroaniline+Thiourea→this compound
The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-2-chlorophenyl)thiourea undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiourea group can be oxidized to form sulfonyl derivatives or reduced to form thiol derivatives.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted phenylthiourea derivatives, while oxidation may produce sulfonyl derivatives.
Scientific Research Applications
1-(4-Bromo-2-chlorophenyl)thiourea has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer activity and as a lead compound in drug development.
Industry: Utilized in the production of dyes, photographic chemicals, and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-chlorophenyl)thiourea involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes. For example, its antimicrobial activity could be attributed to the disruption of bacterial cell wall synthesis or enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
(4-Bromo-2-chlorophenyl)urea: Similar structure but with an oxygen atom instead of sulfur.
(4-Bromo-2-chlorophenyl)thiocyanate: Contains a thiocyanate group instead of a thiourea group.
(4-Bromo-2-chlorophenyl)thioamide: Similar structure but with a thioamide group.
Uniqueness
1-(4-Bromo-2-chlorophenyl)thiourea is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, along with the thiourea group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4-bromo-2-chlorophenyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClN2S/c8-4-1-2-6(5(9)3-4)11-7(10)12/h1-3H,(H3,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGWABWJNUHFOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)NC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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